(3-Propylphenyl)boronic acid
CAS No.: 891843-25-7
Cat. No.: VC11989329
Molecular Formula: C9H13BO2
Molecular Weight: 164.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891843-25-7 |
|---|---|
| Molecular Formula | C9H13BO2 |
| Molecular Weight | 164.01 g/mol |
| IUPAC Name | (3-propylphenyl)boronic acid |
| Standard InChI | InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3 |
| Standard InChI Key | TUDXWKSKLOPZSP-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)CCC)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)CCC)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(3-Propylphenyl)boronic acid is defined by the IUPAC name (3-propylphenyl)boronic acid and possesses the SMILES string B(C1=CC(=CC=C1)CCC)(O)O. Its canonical structure features a phenyl ring with a propyl substituent at the third carbon and a boronic acid group (-B(OH)₂) at the first carbon (Fig. 1). The compound’s molecular geometry facilitates planar coordination around the boron atom, enabling interactions with nucleophiles such as diols and amines.
Table 1: Fundamental physicochemical properties of (3-Propylphenyl)boronic acid
| Property | Value |
|---|---|
| CAS Registry Number | 891843-25-7 |
| Molecular Formula | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol |
| XLogP3 | 2.4 (estimated) |
| Hydrogen Bond Donors | 2 (-B(OH)₂) |
| Hydrogen Bond Acceptors | 2 (B-O) |
| Topological Polar Surface Area | 40.5 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous arylboronic acids reveal distinct signals for the boron-bound protons and aromatic carbons. For instance, in p-aldehyde phenylboronic acid pinacol ester, NMR displays a singlet at δ 10.04 ppm for the aldehyde proton, while NMR shows peaks at δ 192.70 ppm (carbonyl) and δ 84.53 ppm (pinacol methyl groups) . These spectral features are critical for verifying synthetic outcomes and monitoring reaction progress.
Synthesis and Reaction Mechanisms
Advanced Radical-Mediated Approaches
Recent patents disclose innovative strategies using N-halogenated imides and benzoyl peroxide to oxidize alkyl side chains on arylboronic acids. In one protocol, (3-Propylphenyl)boronic acid pinacol ester reacts with N-bromosuccinimide (NBS) in dioxane under nitrogen, yielding acylated derivatives with up to 71% efficiency (Eq. 1) :
Table 2: Optimized reaction conditions for side-chain functionalization
| Parameter | Optimal Value |
|---|---|
| Molar ratio (substrate:NBS:BPO) | 100:200:1 |
| Solvent | Dioxane |
| Temperature | Reflux (101°C) |
| Reaction time | 12–18 hours |
| Yield | 17–71% |
This method avoids expensive biboric acids and harsh reagents, making it economically viable for large-scale production.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
(3-Propylphenyl)boronic acid serves as a key partner in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. Its electron-rich aryl group enhances oxidative addition rates in palladium-catalyzed systems. For instance, coupling with 4-bromotoluene produces biaryl structures central to pharmaceutical intermediates.
Protodeboronation and Functional Group Interconversion
The boronic acid moiety undergoes protodeboronation under acidic conditions, enabling the installation of hydrogen or other substituents. This reactivity is exploited in tandem reactions to diversify molecular scaffolds.
Biomedical and Materials Science Applications
Drug Delivery Systems
Boronic acid-functionalized chitosan conjugates exhibit pH-dependent binding to diol-containing biomolecules. In one study, 4-carboxyphenylboronic acid-decorated nanoparticles showed enhanced mucoadhesion in bladder tissue, prolonging drug residence time by 40% compared to unmodified carriers .
Table 3: Biomedical applications of boronic acid-functionalized polymers
| Polymer Base | Target Application | Key Finding |
|---|---|---|
| Chitosan-3-CPBA | Coccidiosis therapy | Dual pH/glucose-responsive drug release |
| Chitosan-4CPBA | Bladder cancer treatment | 2.5-fold increase in mucosal adhesion |
| PVA-CS-4CPBA hydrogel | Periodontitis management | Sustained metronidazole release over 72 hours |
Biosensing and Diagnostics
The reversible binding of (3-Propylphenyl)boronic acid to saccharides enables glucose sensing applications. Functionalized quantum dots and electrochemical sensors leveraging this interaction achieve sub-millimolar detection limits in complex biological fluids.
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